Bis(2-methylpropyl) 4-(dimethylamino)phthalate
Description
Structure
3D Structure
Properties
CAS No. |
84787-86-0 |
|---|---|
Molecular Formula |
C18H27NO4 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
bis(2-methylpropyl) 4-(dimethylamino)benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H27NO4/c1-12(2)10-22-17(20)15-8-7-14(19(5)6)9-16(15)18(21)23-11-13(3)4/h7-9,12-13H,10-11H2,1-6H3 |
InChI Key |
FKRSLRWHBAPVMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=C(C=C(C=C1)N(C)C)C(=O)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylpropyl) 4-(dimethylamino)phthalate typically involves the esterification of 4-(dimethylamino)phthalic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating under reflux to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled temperature conditions ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylpropyl) 4-(dimethylamino)phthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed.
Major Products Formed
Oxidation: 4-(Dimethylamino)phthalic acid.
Reduction: Bis(2-methylpropyl) 4-(dimethylamino)benzyl alcohol.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Bis(2-methylpropyl) 4-(dimethylamino)phthalate is characterized by its molecular formula, which facilitates its role as a versatile compound in various formulations. The structure consists of a phthalate core with two 2-methylpropyl groups and a dimethylamino substituent, contributing to its unique chemical behavior.
Scientific Research Applications
- Plasticization in Polymers :
- Adhesives and Sealants :
- Coatings and Inks :
- Biomedical Applications :
Case Studies
-
Exposure Assessment :
- A case study highlighted the prevalence of phthalates, including this compound, in consumer products. It reported significant levels of exposure among children due to contact with toys and other plastic materials . The study emphasized the need for regulatory scrutiny regarding phthalate content in products aimed at vulnerable populations.
- Environmental Impact :
Comparative Data Table
| Application Area | Description | Key Benefits |
|---|---|---|
| Plasticizers | Enhances flexibility in plastics | Improved durability |
| Adhesives | Used to increase adhesion strength | Better bonding properties |
| Coatings | Improves flow properties in inks | High-quality finish |
| Biomedical Devices | Potential use in drug delivery systems | Biocompatibility |
| Environmental Monitoring | Assessment of exposure levels in consumer products | Insight into health risks |
Mechanism of Action
The mechanism of action of Bis(2-methylpropyl) 4-(dimethylamino)phthalate involves its interaction with cellular receptors and enzymes. It can act as an endocrine disruptor by mimicking or inhibiting the action of natural hormones. The compound may bind to estrogen receptors, altering the normal hormonal balance and affecting various physiological processes .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with both unsubstituted phthalates and dimethylamino-containing aromatic compounds. Key comparisons include:
Diisobutyl Phthalate (DiBP)
- Structure : Unsubstituted phthalate with isobutyl ester groups (CAS 84-69-5).
- Applications : Common plasticizer in resins, adhesives, and coatings.
- Reactivity: Lacks the electron-donating dimethylamino group, resulting in lower polarity and slower polymerization initiation compared to dimethylamino-substituted esters .
- Toxicity : Classified as a reproductive toxin; restricted in consumer products under EU regulations (e.g., REACH) .
Ethyl 4-(Dimethylamino) Benzoate
- Structure: Aromatic ester with a dimethylamino substituent.
- Applications : Used as a co-initiator in resin cements due to its high reactivity.
- Key Difference: Exhibits a higher degree of conversion in polymerization than non-substituted amines (e.g., 2-(dimethylamino) ethyl methacrylate), attributed to the dimethylamino group’s electron-donating effects .
Bis(2-ethylhexyl) Phthalate (DEHP)
- Structure : Branched alkyl ester phthalate.
- Applications : Dominant plasticizer in PVC products.
- Regulatory Status: Listed under EU Annex XVII due to endocrine-disrupting properties; contrasts with Bis(2-methylpropyl) 4-(dimethylamino)phthalate, which lacks direct regulatory restrictions in current datasets .
Physicochemical Properties
| Property | This compound | DiBP | Ethyl 4-(Dimethylamino) Benzoate |
|---|---|---|---|
| Molecular Formula | C₁₈H₂₆N₂O₄ | C₁₆H₂₂O₄ | C₁₁H₁₅NO₂ |
| Molecular Weight | 334.41 g/mol | 278.34 g/mol | 209.24 g/mol |
| Key Functional Groups | Dimethylamino, Isobutyl esters | Isobutyl esters | Dimethylamino, Ethyl ester |
| Polarity | High (due to dimethylamino) | Low | Moderate |
| Applications | Hypothesized use in specialty polymers | Plasticizers | Polymerization co-initiators |
Techno-Functional Comparisons
- Reactivity: The dimethylamino group in this compound likely enhances photoinitiation efficiency in resins, akin to ethyl 4-(dimethylamino) benzoate .
- Stability: Substituted phthalates with polar groups (e.g., dimethylamino) may exhibit reduced thermal stability compared to non-polar analogs like DiBP .
Biological Activity
Bis(2-methylpropyl) 4-(dimethylamino)phthalate, a phthalate ester, is part of a class of compounds widely used in the production of plastics and other materials. The biological activity of phthalates has garnered attention due to their potential health effects and environmental impacts. This article explores the biological activity of this compound, focusing on its antibacterial, larvicidal properties, and potential endocrine disruption.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound consists of a phthalate backbone with two 2-methylpropyl groups and a dimethylamino group, which may influence its biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various phthalates, including those structurally similar to this compound. For instance, Bis-(2-ethylhexyl) phthalate (BEHP), a related compound, demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus with inhibition zones measuring 12.33 mm and 5.66 mm, respectively . Although specific data for this compound is limited, its structural similarities suggest potential for similar bioactivity.
Larvicidal Potential
The larvicidal activity of phthalates has been documented extensively. In related studies, BEHP exhibited 100% mortality against Culex quinquefasciatus larvae at concentrations as low as 250 ppm after 72 hours . The larvicidal mechanism often involves inhibition of acetylcholinesterase (AChE), an enzyme critical for nervous system function in insects. The highest AChE inhibition observed was 75.33% at the same concentration . This raises concerns regarding the ecological impact of phthalates like this compound on non-target species.
Endocrine Disruption
Phthalates are known endocrine disruptors, impacting hormonal functions in both humans and wildlife. A study indicated that exposure to various phthalates led to reproductive health concerns in children, with significant levels found in environmental samples such as air and dust . Given that this compound contains a dimethylamino group, it may exhibit similar endocrine-disrupting capabilities, warranting further investigation into its effects on reproductive health.
Toxicological Studies
Toxicological assessments of related phthalates reveal critical insights into their safety profiles. For example, studies on diisobutyl phthalate indicated low acute toxicity but raised concerns about chronic exposure leading to testicular atrophy and thymic atrophy in animal models . While specific data on this compound is sparse, these findings underscore the need for comprehensive toxicological evaluations.
Case Studies
A case study involving the assessment of phthalates in consumer products revealed alarming levels of exposure among children, particularly from plastic packaging materials . The implications for this compound are significant given its potential presence in similar applications.
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing Bis(2-methylpropyl) 4-(dimethylamino)phthalate, and how can factorial design improve yield?
- Methodological Answer : Utilize factorial design to systematically vary parameters such as reaction temperature (e.g., 80–120°C), molar ratios of precursors, and catalyst concentration. For example, a 2³ factorial design can identify interactions between variables . Monitor reaction progress via thin-layer chromatography (TLC) and optimize purification using column chromatography with gradient elution. Reference computational reaction path searches (e.g., quantum chemical calculations) to validate intermediate stability .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm substituent positions and ester/amine functionalities. Compare chemical shifts with density functional theory (DFT)-predicted values for validation .
- FT-IR : Identify carbonyl (C=O, ~1720 cm⁻¹) and dimethylamino (N-CH₃, ~2800 cm⁻¹) groups.
- HPLC-MS : Employ reverse-phase HPLC with a C18 column and electrospray ionization (ESI-MS) to assess purity and molecular ion peaks .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis and handling due to potential vapor release.
- Storage : Store in sealed containers under inert gas (e.g., N₂) at ≤4°C to prevent hydrolysis .
Advanced Research Questions
Q. How can computational methods predict the environmental fate and degradation pathways of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model hydrolysis rates in aquatic systems using solvation free energy calculations.
- QSAR Models : Predict biodegradability and toxicity endpoints (e.g., LC50 for aquatic organisms) based on substituent electronegativity and logP values .
- Reaction Network Analysis : Map photodegradation pathways under UV exposure using time-dependent DFT .
Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data across multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts.
- Synchrotron XRD : Resolve crystal structure ambiguities via high-resolution diffraction studies.
- Machine Learning : Train models on open-access spectral databases (e.g., PubChem) to flag outliers .
Q. How do steric and electronic effects of the 2-methylpropyl and dimethylamino groups influence reactivity in catalytic applications?
- Methodological Answer :
- Steric Maps : Generate 3D steric maps (e.g., using SambVca) to quantify bulkiness around the phthalate core .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Kinetic Studies : Measure activation barriers for ester hydrolysis under acidic vs. basic conditions .
Q. What advanced statistical approaches are suitable for analyzing dose-response relationships in ecotoxicology studies of this compound?
- Methodological Answer :
- Probit Analysis : Fit non-linear regression models to mortality data (e.g., LC50 for Daphnia magna).
- ANOVA with Post Hoc Tests : Compare sublethal effects (e.g., growth inhibition in algae) across concentrations .
- Bayesian Networks : Integrate uncertainty in exposure scenarios and metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
